Cas no 3466-82-8 (2-Phenylazepane)

2-Phenylazepane is a heterocyclic organic compound featuring a seven-membered azepane ring substituted with a phenyl group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid yet flexible ring system allows for diverse functionalization, enabling applications in the development of bioactive molecules, particularly in central nervous system (CNS) targeting agents. The compound’s stability and compatibility with various reaction conditions enhance its utility in medicinal chemistry. Additionally, its chiral center offers potential for enantioselective synthesis, broadening its relevance in asymmetric catalysis and drug discovery. 2-Phenylazepane serves as a versatile scaffold for designing novel therapeutic candidates.
2-Phenylazepane structure
2-Phenylazepane structure
商品名:2-Phenylazepane
CAS番号:3466-82-8
MF:C12H17N
メガワット:175.270083189011
MDL:MFCD02663698
CID:305740
PubChem ID:4428838

2-Phenylazepane 化学的及び物理的性質

名前と識別子

    • 2-Phenylazepane
    • 1H-Azepine,hexahydro-2-phenyl-
    • 2-(4-Fluorophenyl)azepane
    • 2-PHENYL-AZEPANE
    • hexahydro-2-phenyl-1H-Azepine
    • 2-phenylazacycloheptane
    • 2-Phenyl-hexahydro-azepin
    • 2-Phenylhexahydroazepine
    • 2-Phenyl-hexamethylenimine
    • 2-phenylperhydroazepine
    • 3466-82-8
    • MFCD02663698
    • QFRVVKIFIHGQCH-UHFFFAOYSA-N
    • SCHEMBL2707245
    • FT-0651327
    • AKOS005144051
    • 2-phenylazepane, AldrichCPR
    • EN300-58298
    • DTXSID70403201
    • 2-(R,S)-phenylazacycloheptane
    • Z1258578207
    • p-Aminomethyl-hydrozimtsaeure-methylester
    • BBL020502
    • A25686
    • STK893195
    • N12399
    • 2-Phenylhexahydro-1H-azepine
    • Oprea1_689476
    • 2-Phenylazepane HCl
    • DTXCID00354055
    • (+/-)-2-phenylazepane
    • Hexahydro-2-phenyl-1H-azepine; 2-Phenyl-hexamethylenimine; 2-Phenylhexahydroazepine; 2-Phenylperhydroazepine
    • DB-069051
    • MDL: MFCD02663698
    • インチ: 1S/C12H17N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2
    • InChIKey: QFRVVKIFIHGQCH-UHFFFAOYSA-N
    • ほほえんだ: N1CCCCCC1C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 175.13600
  • どういたいしつりょう: 175.136
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 密度みつど: 0.950
  • ふってん: 277 ºC
  • フラッシュポイント: 123 ºC
  • PSA: 12.03000
  • LogP: 3.22010

2-Phenylazepane セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

2-Phenylazepane 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Phenylazepane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-58298-2.5g
2-phenylazepane
3466-82-8 95.0%
2.5g
$355.0 2025-03-21
Enamine
EN300-58298-0.05g
2-phenylazepane
3466-82-8 95.0%
0.05g
$43.0 2025-03-21
Alichem
A019107756-1g
2-Phenylazepane
3466-82-8 95%
1g
$341.25 2023-09-02
Chemenu
CM132208-1g
2-phenylazepane
3466-82-8 95%
1g
$304 2021-06-10
eNovation Chemicals LLC
K14622-1g
2-PHENYL-AZEPANE
3466-82-8 95%
1g
$409 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F14536-1g
2-(4-Fluorophenyl)azepane
3466-82-8
1g
4476CNY 2021-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15220-1-10 G
2-phenylazepane
3466-82-8 95%
10g
¥ 4,771.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15220-1-1 G
2-phenylazepane
3466-82-8 95%
1g
¥ 1,062.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15220-1G
2-phenylazepane
3466-82-8 95%
1g
¥ 1,141.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15220-1 G
2-phenylazepane
3466-82-8 95%
1g
¥ 1,141.00 2021-05-07

2-Phenylazepane 関連文献

2-Phenylazepaneに関する追加情報

Comprehensive Guide to 2-Phenylazepane (CAS No. 3466-82-8): Properties, Applications, and Market Insights

2-Phenylazepane (CAS No. 3466-82-8) is a nitrogen-containing heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. This seven-membered ring structure, featuring a phenyl substituent, exhibits unique physicochemical properties that make it valuable in various scientific applications. Researchers often search for terms like "2-Phenylazepane synthesis", "2-Phenylazepane uses", and "3466-82-8 applications", reflecting the growing interest in this compound.

The molecular formula of 2-Phenylazepane is C12H17N, with a molecular weight of 175.27 g/mol. Its structure combines the flexibility of an azepane ring with the aromatic characteristics of a phenyl group, creating a versatile scaffold for drug discovery. Recent studies highlight its potential as a building block in medicinal chemistry, particularly for central nervous system (CNS) targeting compounds. The compound's lipophilicity and hydrogen bonding capacity make it particularly interesting for researchers investigating blood-brain barrier penetration.

In pharmaceutical applications, 2-Phenylazepane derivatives have shown promise in addressing current healthcare challenges. With increasing global focus on mental health and neurological disorders, this compound's structural features align well with modern drug design strategies. Search trends reveal growing interest in "nitrogen heterocycles in drug design" and "azepane-based pharmaceuticals", positioning 2-Phenylazepane as a relevant compound in contemporary research.

The synthesis of 2-Phenylazepane typically involves ring-closing strategies or modification of existing azepane derivatives. Recent advancements in catalytic methods have improved the efficiency of producing this compound and its analogs. Process chemists frequently search for "3466-82-8 synthesis optimization" and "phenylazepane production methods", indicating the importance of scalable synthetic routes for research and potential commercial applications.

From a market perspective, the demand for specialized heterocyclic compounds like 2-Phenylazepane continues to grow. The pharmaceutical intermediates market, valued at billions globally, shows particular interest in such nitrogen-containing scaffolds. Industry analysts note increasing searches for "high purity 2-Phenylazepane" and "CAS 3466-82-8 suppliers", reflecting its importance in the fine chemicals sector.

Quality control and characterization of 2-Phenylazepane involve standard analytical techniques including HPLC, GC-MS, and NMR spectroscopy. The compound typically appears as a colorless to pale yellow liquid at room temperature, with specific storage requirements to maintain stability. Researchers often inquire about "2-Phenylazepane solubility" and "3466-82-8 spectral data", highlighting the need for comprehensive physical and chemical property information.

Environmental and safety considerations for 2-Phenylazepane follow standard laboratory chemical handling protocols. While not classified as hazardous under current regulations, proper ventilation and personal protective equipment are recommended during handling. The scientific community shows growing interest in "green chemistry approaches for azepane derivatives", aligning with broader sustainability trends in chemical research.

Future research directions for 2-Phenylazepane may explore its potential in novel therapeutic areas or as a ligand in catalytic systems. The compound's structural flexibility allows for diverse modifications, making it a valuable tool for medicinal chemists and material scientists alike. Emerging search terms like "azepane-based materials" and "phenylazepane derivatives in catalysis" suggest expanding applications beyond traditional pharmaceutical uses.

In conclusion, 2-Phenylazepane (CAS No. 3466-82-8) represents an important structural motif in modern chemistry with diverse potential applications. Its unique combination of aromatic and aliphatic characteristics, along with the versatility of the seven-membered nitrogen ring, ensures continued relevance in scientific research and industrial applications. As interest in specialized heterocycles grows, this compound will likely remain a focus of innovation in multiple scientific disciplines.

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